1-(4-Chlorophenyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one
Overview
Description
1-(4-Chlorophenyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one is a useful research compound. Its molecular formula is C17H9ClF6O and its molecular weight is 378.7 g/mol. The purity is usually 95%.
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Biological Activity
1-(4-Chlorophenyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. This compound features a complex structure that contributes to its potential therapeutic applications, particularly in anti-cancer and antimicrobial domains.
- Molecular Formula : C17H9ClF6O
- Molecular Weight : 378.7 g/mol
- IUPAC Name : (E)-3-[3,5-bis(trifluoromethyl)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The trifluoromethyl groups enhance lipophilicity and electron-withdrawing properties, which can influence the binding affinity to targets.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:
- In vitro Studies : Various cell lines have been used to evaluate the cytotoxic effects of this compound. The compound exhibited significant growth inhibition in cancer cell lines, with IC50 values indicating potent activity. For example, it showed an IC50 value of 5 µM against breast cancer cells (MCF-7) and 8 µM against lung cancer cells (A549) .
- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This was evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic signals .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects:
- Bacterial Inhibition : Studies have indicated that this compound possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific substituents on the phenyl rings:
Substituent | Biological Activity | Remarks |
---|---|---|
Trifluoromethyl | High cytotoxicity | Enhances lipophilicity and electron-withdrawing capacity |
Chlorine | Moderate activity | Contributes to overall biological activity but less impactful than trifluoromethyl groups |
Phenyl Ring | Essential for activity | The position and nature of substituents on the phenyl ring significantly affect potency |
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that treated cells underwent significant apoptosis compared to control groups .
- Antimicrobial Efficacy Study : In a comparative study assessing various chalcone derivatives, this compound was found to be one of the most effective compounds against multi-drug resistant strains of bacteria .
Properties
IUPAC Name |
(E)-3-[3,5-bis(trifluoromethyl)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF6O/c18-14-4-2-11(3-5-14)15(25)6-1-10-7-12(16(19,20)21)9-13(8-10)17(22,23)24/h1-9H/b6-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAHEUCWKVLOHU-LZCJLJQNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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